trans-2-(3-Fluorophenyl)cyclopentanol

Catalog No.
S13929075
CAS No.
M.F
C11H13FO
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-(3-Fluorophenyl)cyclopentanol

Product Name

trans-2-(3-Fluorophenyl)cyclopentanol

IUPAC Name

2-(3-fluorophenyl)cyclopentan-1-ol

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2

InChI Key

ARVGKJBSGIRSTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC=C2)F
. For instance:

  • Substitution Reactions: Due to the presence of the hydroxy (-OH) functional group, this molecule can undergo nucleophilic substitutions. These reactions might involve replacing the hydrogen atom bonded to oxygen with another substituent, potentially altering its reactivity and applications .
  • Condensation Reactions: As part of synthetic methodologies, it could be involved in condensations such as esterifications or amidations, forming new carbon-carbon bonds while retaining its core structure.

Biological Activity

While specific data on the direct biological activity of trans-2-(3-Fluorophenyl)cyclopentanol may be limited, derivatives like these are often investigated for their potential therapeutic effects. Here’s what we know based on analogous structures:

  • Pharmacokinetics: Chirality plays a crucial role in drug efficacy and specificity. Enantiomers of such molecules can exhibit different potencies and side-effect profiles, making stereochemistry a significant factor in pharmaceutical development .
  • Enzyme Inhibition: Given its similarity to certain natural metabolites, there is potential interest in studying how this compound interacts with enzymes. For example, monoacylglycerol lipase inhibitors have shown promise in treating conditions involving endocannabinoids .

Several methods can be employed to synthesize trans-2-(3-Fluorophenyl)cyclopentanol, depending on the desired yield and purity level. Common approaches include:

  • Starting Materials: Cyclopentanone is frequently used as a precursor. Various modifications can then introduce the fluoroaryl moiety through selective transformations.
  • Transesterification Reaction: A thermodynamically favorable approach involves using methanol to convert cyclopentene into cyclopentanol, followed by further modification steps to incorporate the fluorine-containing phenyl group .

To fully understand the behavior of trans-2-(3-Fluorophenyl)cyclopentanol, interaction studies should focus on both intra-molecular interactions within the molecule itself and intermolecular interactions with other substances.

  • Spectroscopy Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into molecular conformation and bonding environments. Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.095043196 g/mol

Monoisotopic Mass

180.095043196 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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